2-(2,4,6-Trifluorophenyl)ethan-1-amine
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Overview
Description
2-(2,4,6-Trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethanamine backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)ethan-1-amine
- 2-(2,6-Difluorophenyl)ethan-1-amine
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine
Uniqueness
2-(2,4,6-Trifluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
771580-16-6 |
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Molecular Formula |
C8H8F3N |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-(2,4,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2 |
InChI Key |
ODNMAXBOJVAYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCN)F)F |
Origin of Product |
United States |
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